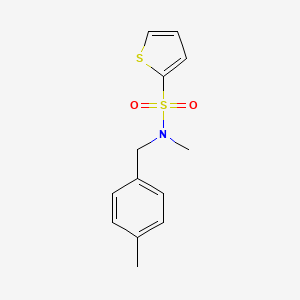
N-methyl-N-(4-methylbenzyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(4-methylbenzyl)-2-thiophenesulfonamide, also known as Methylthioninium chloride or methylene blue, is a synthetic compound that has been used for various scientific research applications. It is a heterocyclic aromatic compound that has been used as a redox indicator, a dye, and a treatment for methemoglobinemia. In recent years, it has gained attention for its potential therapeutic properties in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
Methylene blue has been shown to have a number of biochemical and physiological effects. It acts as a redox agent, transferring electrons between molecules in a number of metabolic pathways. It also has the ability to inhibit the aggregation of beta-amyloid and tau proteins, which are associated with Alzheimer's disease. Additionally, it has been shown to increase mitochondrial function and reduce oxidative stress, which may be beneficial for treating neurodegenerative diseases.
Biochemical and Physiological Effects
Methylene blue has been shown to have a number of biochemical and physiological effects. It has been shown to increase mitochondrial function and reduce oxidative stress, which may be beneficial for treating neurodegenerative diseases. It also has the ability to inhibit the aggregation of beta-amyloid and tau proteins, which are associated with Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Methylene blue has a number of advantages for use in lab experiments. It is relatively inexpensive and readily available. It is also stable and has a long shelf life. However, there are limitations to its use. It can be toxic at high concentrations and can interfere with certain assays. Additionally, its use as a treatment for neurodegenerative diseases is still in the experimental stages and requires further research.
Zukünftige Richtungen
There are a number of future directions for research on methylene blue. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a redox indicator in electrochemical reactions. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for use in treating other diseases such as cancer and cardiovascular disease.
Synthesemethoden
Methylene blue can be synthesized through a number of methods, including the reduction of N,N-dimethyl-p-nitrosoaniline with zinc dust and hydrochloric acid, the oxidation of N,N-dimethyl-p-phenylenediamine with sodium nitrite, and the condensation of N,N-dimethylaniline with 4-methylbenzaldehyde followed by sulfonation and oxidation.
Wissenschaftliche Forschungsanwendungen
Methylene blue has been used extensively in scientific research for a variety of applications. It has been used as a redox indicator in chemical reactions, a dye in microscopy, and a treatment for methemoglobinemia. In recent years, it has gained attention for its potential therapeutic properties in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-methyl-N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-11-5-7-12(8-6-11)10-14(2)18(15,16)13-4-3-9-17-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHHPSBGGKSTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[3,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5704201.png)
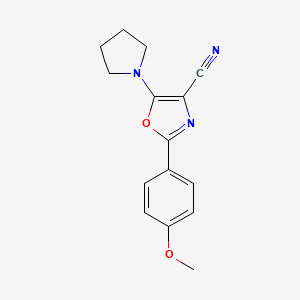
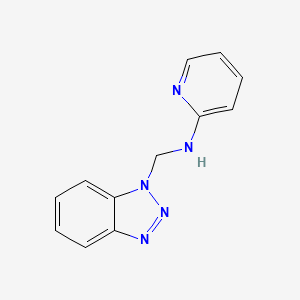





![methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)
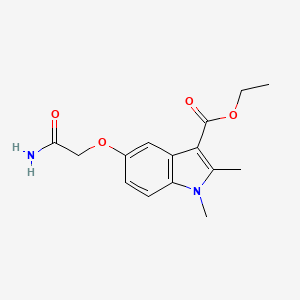
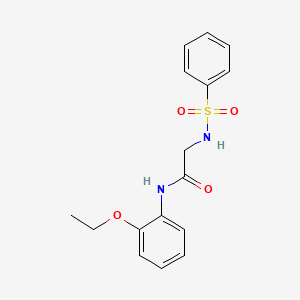
![3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5704295.png)

![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5704301.png)